molecular formula C4H5ClF2O2S B2761468 3,3-Difluorocyclobutane-1-sulfonyl chloride CAS No. 1310729-90-8

3,3-Difluorocyclobutane-1-sulfonyl chloride

Cat. No.: B2761468
CAS No.: 1310729-90-8
M. Wt: 190.59
InChI Key: QXYNIWCYMQIZBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3-Difluorocyclobutane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclobutane with fluorinating agents to introduce the fluorine atoms at the desired positions. The sulfonyl chloride group is then introduced through a reaction with chlorosulfonic acid or similar reagents. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

3,3-Difluorocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:

Scientific Research Applications

3,3-Difluorocyclobutane-1-sulfonyl chloride is used in diverse scientific research fields due to its ability to modify organic molecules and enhance their properties. Some applications include:

    Chemistry: It is used as a building block in organic synthesis to introduce sulfonyl and fluorine functionalities into target molecules.

    Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and stability.

    Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs that require specific functional groups for activity.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Difluorocyclobutane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of new bonds and the modification of target molecules . The presence of fluorine atoms can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

3,3-Difluorocyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds. Some similar compounds include:

The uniqueness of this compound lies in its combination of a cyclobutane ring, fluorine atoms, and a sulfonyl chloride group, making it a valuable compound in various research and industrial applications.

Biological Activity

3,3-Difluorocyclobutane-1-sulfonyl chloride (DFCSC) is an organosulfur compound with the molecular formula C₄H₅ClF₂O₂S. It features a cyclobutane ring with two fluorine substituents on the third carbon and a sulfonyl chloride functional group. This unique structure influences its biological activity, making it a subject of interest in medicinal chemistry and drug design.

  • Molecular Weight : 192.61 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1310729-90-8
  • Physical State : Liquid, sensitive to moisture

Electrophilic Reactions

DFCSC's sulfonyl chloride group allows it to participate in electrophilic reactions, which are crucial for modifying biomolecules. This reactivity can lead to:

  • Protein Modification : Interactions with amino acid side chains can affect protein function and stability.
  • Nucleic Acid Interactions : Potential to modify DNA or RNA structures, impacting gene expression and replication processes.

1. Interaction Studies

Research has indicated that compounds similar to DFCSC can interact with various biological molecules, leading to insights into their mechanisms of action. For example:

  • Kinase Inhibition : Some studies have shown that sulfonyl chlorides can inhibit protein kinases involved in signaling pathways associated with cancer and inflammation . Such inhibition may provide therapeutic benefits in treating diseases characterized by abnormal kinase activity.

2. Pharmacological Applications

DFCSC has been explored for its potential applications in treating immunological and oncological conditions. Its structural characteristics suggest that it could serve as a lead compound for developing new drugs targeting specific pathways involved in these diseases .

Comparative Analysis of Related Compounds

To better understand DFCSC's potential biological activity, a comparison with structurally related compounds can be insightful:

Compound NameMolecular FormulaKey Features
2,2-Difluorobutane-1-sulfonyl chlorideC₄H₇ClF₂O₂SSimilar fluorination pattern; different carbon position
4-Fluorobutane-1-sulfonyl chlorideC₄H₈ClFOSContains only one fluorine; different reactivity profile
This compoundC₄H₅ClF₂O₂SCyclized structure affecting sterics and reactivity

Properties

IUPAC Name

3,3-difluorocyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYNIWCYMQIZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310729-90-8
Record name 3,3-difluorocyclobutane-1-sulfonyl chloride
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Synthesis routes and methods

Procedure details

To a suspension of potassium 3,3-difluorocyclobutane-1-sulfonate (0.250 g, 1.189 mmol) in thionyl chloride (2.60 mL, 35.7 mmol) was added DMF (3 drops). The reaction was heated to about 60° C. for about 21 h. The solvent was removed under reduced pressure and the residue was used in the next reaction without further workup or purification to afford crude 3,3-difluorocyclobutane-1-sulfonyl chloride (0.227 g, 100%) as product. 1H NMR (400 MHz, CDCl3) δ 4.33-4.17 (m, 1H), 3.28 (dd, J=11.1, 7.6 Hz, 2H), 3.21-3.05 (m, 2H).
Name
potassium 3,3-difluorocyclobutane-1-sulfonate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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